molecular formula C21H36O2Si2 B14191287 [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) CAS No. 925209-59-2

[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)

Cat. No.: B14191287
CAS No.: 925209-59-2
M. Wt: 376.7 g/mol
InChI Key: WANVYVSZXBRRKF-UHFFFAOYSA-N
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Description

[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of indene and triethylsilane groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) typically involves the reaction of indene derivatives with triethylsilane under specific conditions. One common method is the Williamson ether synthesis, where the indene derivative is reacted with a suitable halide in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced using reducing agents like triethylsilane.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce silyl ethers.

Scientific Research Applications

[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) involves its interaction with molecular targets through its functional groups. The indene and triethylsilane groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include catalytic processes and molecular binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane) is unique due to its specific combination of indene and triethylsilane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in organic synthesis and material science.

Properties

CAS No.

925209-59-2

Molecular Formula

C21H36O2Si2

Molecular Weight

376.7 g/mol

IUPAC Name

triethyl-[(6-triethylsilyloxy-1H-inden-5-yl)oxy]silane

InChI

InChI=1S/C21H36O2Si2/c1-7-24(8-2,9-3)22-20-16-18-14-13-15-19(18)17-21(20)23-25(10-4,11-5)12-6/h13-14,16-17H,7-12,15H2,1-6H3

InChI Key

WANVYVSZXBRRKF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=C(C=C2C=CCC2=C1)O[Si](CC)(CC)CC

Origin of Product

United States

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